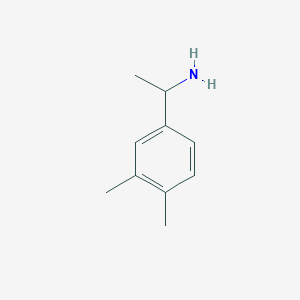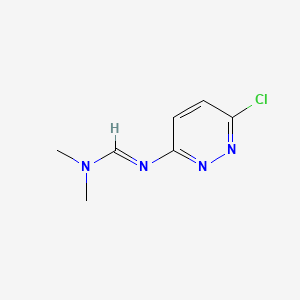
1-(3,4-二甲基苯基)乙胺
描述
Synthesis Analysis
The synthesis of DMPE, a compound related to 1-(3,4-Dimethylphenyl)ethanamine, has been achieved through the alkylation of o-xylene with 1,2-dichloroethane. One study describes a clean preparation process using room temperature ionic liquids formed from anhydrous AlCl_3 and low-carbon-chain quaternary ammonium salts, such as ethylpyridine chloride or n-butylpyridine chloride. The optimized conditions for this reaction include a temperature of 70°C, a molar ratio of o-xylene to 1,2-dichloroethane of 9:1, and a reaction time of 7 hours, yielding a production rate of 56.7% . Another effective synthesis method involves Friedel-Crafts alkylation using Lewis acid catalysts like ZrCl4, AlBr3, AlCl3, and AlCl3-tetrabutylammonium bis(3,4,6-trichloro-1,2-benzenedithiolato)niccolate(III) (TABN). The addition of compounds such as 2,6-lutidine, 2,6-lutidine-HCl, and (n-Bu)4NBr to the AlCl3 catalyst at 50°C also favored the formation of DMPE .
Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethylphenyl)ethanamine would consist of an ethanamine backbone with a 3,4-dimethylphenyl substituent. The related compound DMPE has a structure that includes two 3,4-dimethylphenyl groups attached to an ethane moiety. The synthesis methods described suggest that the molecular structure of DMPE is stable under the reaction conditions and can be effectively produced using various catalysts .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 1-(3,4-Dimethylphenyl)ethanamine. However, the synthesis of DMPE involves a Friedel-Crafts alkylation reaction, which is a type of electrophilic aromatic substitution. This suggests that 1-(3,4-Dimethylphenyl)ethanamine could potentially undergo similar electrophilic substitution reactions on the aromatic ring, depending on the substituents and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3,4-Dimethylphenyl)ethanamine are not directly reported in the provided papers. However, the synthesis process of DMPE indicates that the compound is likely to be stable at moderately high temperatures and can be synthesized in ionic liquids, which may imply certain solubility characteristics. The use of Lewis acid catalysts in the synthesis also suggests that the related compound DMPE, and by extension 1-(3,4-Dimethylphenyl)ethanamine, may have reactive sites that are sensitive to the presence of such catalysts .
科学研究应用
植物介导的生物转化
1-(3,4-二甲基苯基)乙胺已被研究用于植物介导的立体选择性生物转化。一项研究展示了胡萝卜根在胆碱基共熔混合物中的应用作为溶剂,用于手性分子的对映选择性制备,包括还原1-(3,4-二甲基苯基)乙酮。这个过程在绿色化学的背景下具有重要意义,利用环保溶剂和全细胞生物催化作用(Panić, Majerić Elenkov, Roje, Cvjetko Bubalo, & Redovniković, 2017)。
分析表征
在分析化学领域,已经对1-(3,4-二甲基苯基)乙胺的衍生物进行了表征。一项研究聚焦于致幻N-(2-甲氧基)苯甲基衍生物的分析性质,这些衍生物属于2C系列苯乙胺类药物,包括25G-NBOMe,即1-(3,4-二甲基苯基)乙胺的衍生物。该研究采用了各种分析方法如GC-MS和LC-MS 用于明确鉴定(Zuba & Sekuła, 2013)。
合成应用
合成和表征与1-(3,4-二甲基苯基)乙胺相关的化合物在研究中具有重要意义。例如,一项研究描述了合成1-(3,4-二甲基苯基)-1-[环-U-14C]苯乙烷,这是一种14C标记的有机溶剂,用于生物降解闪烁液。这种合成展示了该化合物在为科学应用创建专门化合物方面的作用(Saito & Kurihara, 1991)。
构象分析
1-(3,4-二甲基苯基)乙胺已参与构象分析研究。对四芳基乙烷的构象行为进行研究,其中包括1-(3,4-二甲基苯基)乙胺的衍生物,有助于理解这些化合物的分子结构和相互作用(Dougherty, Llort, Mislow, & Blount, 1978)。
结构化学
使用X射线衍射和振动光谱等技术已经对1-(3,4-二甲基苯基)乙胺的衍生物的分子结构和性质进行了研究。这些研究为这些化合物的分子结构和行为提供了宝贵信息(Harada & Ogawa, 2001)。
安全和危害
属性
IUPAC Name |
1-(3,4-dimethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUVPGYHXWUERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408191 | |
| Record name | 1-(3,4-dimethylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)ethanamine | |
CAS RN |
91251-29-5 | |
| Record name | α,3,4-Trimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91251-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-dimethylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dimethylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)
![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)
![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)


![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)
![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)


![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)
